molecular formula C22H28N2O3S B11639000 Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11639000
M. Wt: 400.5 g/mol
InChI Key: JYNKODULKLPKHI-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H32N2O3S. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the piperidine moiety and the ethyl ester group. Common reagents used in these reactions include ethyl bromoacetate, 4-methylpiperidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, while the thiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activities and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
  • N-METHYL-2-(4-METHYLPIPERIDIN-1-YL)ETHANAMINE

Uniqueness

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its interaction with biological targets, while the thiophene core provides stability and aromaticity.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O3S/c1-3-27-22(26)18-15-19(17-7-5-4-6-8-17)28-21(18)23-20(25)11-14-24-12-9-16(2)10-13-24/h4-8,15-16H,3,9-14H2,1-2H3,(H,23,25)

InChI Key

JYNKODULKLPKHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCN3CCC(CC3)C

Origin of Product

United States

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